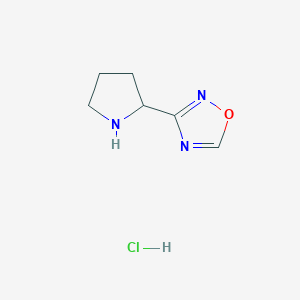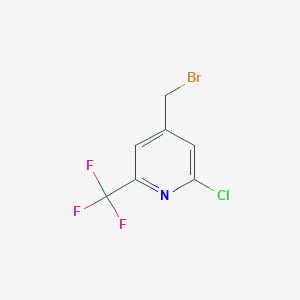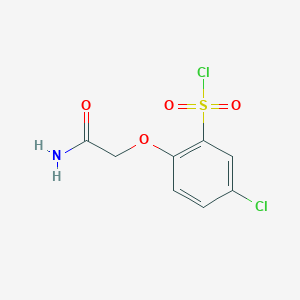
2-(Aminomethyl)propane-1,3-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)propane-1,3-diol hydrochloride is an organic compound with the CAS Number: 1427379-01-8 . It is an oil-like substance stored at 4°C . It is used in various research and industrial applications .
Synthesis Analysis
Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . The amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis
The molecular formula of this compound is C4H12ClNO2 . Its molecular weight is 141.6 . The InChI key is YJJPPSTZJUVIKP-UHFFFAOYSA-N .Chemical Reactions Analysis
The amino group of 2-amino-1,3-propane diols was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Physical And Chemical Properties Analysis
This compound is an oil-like substance . It is stored at 4°C .科学的研究の応用
Immunomodulatory Applications
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, also known by its analog name FTY720, has been extensively studied for its immunomodulatory properties. FTY720 acts as a sphingosine-1-phosphate receptor agonist and is being developed for use in organ transplantation, autoimmune disorders, tumor, and inflammatory diseases. It has shown promise in Phase III clinical trials for the treatment of graft rejection episodes after renal transplantation and Phase II clinical trials for the treatment of multiple sclerosis (Xu Yun-gen, 2008).
Coordination Chemistry and Stability Constants
The coordination behavior and stability constants of 2-Amino-2-hydroxymethyl-propane-1,3-diol, or tris(hydroxymethyl)aminomethane (Tris), with transition metal ions, particularly Cu(II), have been thoroughly investigated. Tris is a common biochemical buffer known to coordinate with transition metal ions, affecting their interactions with biomolecules. This research is crucial for understanding the stoichiometry, stability, and reactivity of cupric Tris complexes, which is significant for biochemical applications involving metal ions (Justyna Nagaj et al., 2013).
Physiologically Based Pharmacokinetic Modeling
FTY720 has been the subject of physiologically based pharmacokinetic modeling to predict its concentration in various organs. This modeling has provided insights into the disposition of FTY720 in the body, helping to inform dosing and efficacy predictions for its use in humans and other animals (G. Meno-Tetang et al., 2006).
Synthesis of Functional Cyclic Carbonate Monomers
2-Amino-1,3-propane diols serve as versatile platforms for synthesizing functional cyclic carbonate monomers. This process involves chemoselective reactions with various electrophiles to create diol intermediates, which are then cyclized to generate aliphatic six-membered cyclic carbonate monomers. This methodology facilitates the installation of two different functional groups in the monomers, expanding the utility of 2-amino-1,3-propane diols in creating biodegradable polymers for biomedical and environmental applications (S. Venkataraman et al., 2013).
Safety and Hazards
生化学分析
Biochemical Properties
2-(Aminomethyl)propane-1,3-diol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a buffer component in electrophoresis systems, helping to maintain the pH balance during the separation of polypeptides . Additionally, it is used in the synthesis of functional cyclic carbonate monomers, which are essential in polymer chemistry .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it is used as a buffer in the determination of alkaline phosphatase activity, which is crucial for understanding cellular metabolism . Its impact on cell function includes modulating the activity of specific enzymes and proteins, thereby influencing cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it is used as a spacer in isotachophoresis of proteins, where it helps in the separation of proteins based on their charge and size . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C . Its activity may decrease over time if not stored properly, leading to potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage threshold is essential for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is used in the synthesis of aliphatic cyclic carbonate monomers, which are involved in polymerization reactions . Its role in these pathways highlights its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding its transport mechanisms is crucial for optimizing its use in biochemical experiments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes, including enzyme regulation and gene expression .
特性
IUPAC Name |
2-(aminomethyl)propane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-1-4(2-6)3-7;/h4,6-7H,1-3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPPSTZJUVIKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-01-8 |
Source


|
| Record name | 1,3-Propanediol, 2-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(aminomethyl)propane-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

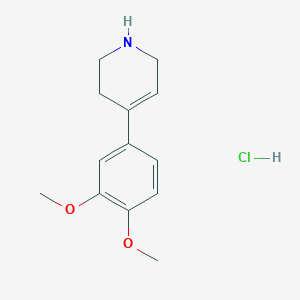
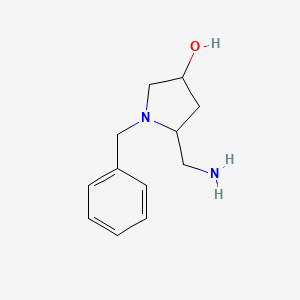

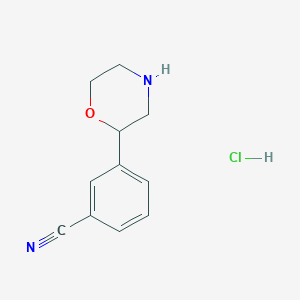
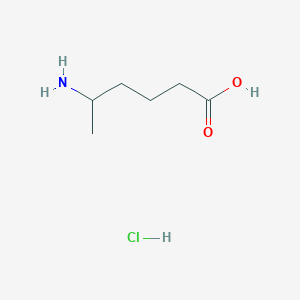
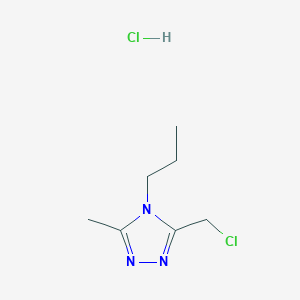
![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)
